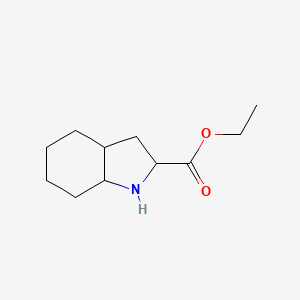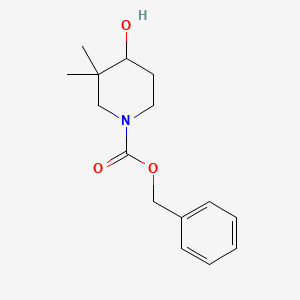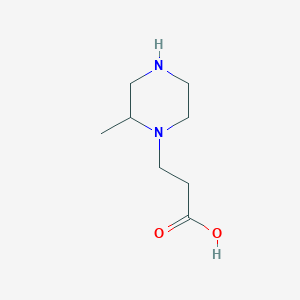
4-Methyl-3-oxopiperazine-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-oxopiperazine-1-carbonyl chloride is a chemical compound with the molecular formula C6H9ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxopiperazine-1-carbonyl chloride typically involves the reaction of 4-methylpiperazine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction can be represented as follows:
[ \text{4-Methylpiperazine} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and it often includes steps for purification and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-oxopiperazine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 4-methyl-3-oxopiperazine and hydrochloric acid.
Condensation Reactions: It can react with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions under acidic or basic conditions.
Condensation Conditions: Condensation reactions are often carried out in the presence of a base or an acid catalyst.
Major Products Formed
Amides: Formed from the reaction with amines.
Alcohols and Thiols: Formed from substitution reactions with alcohols and thiols.
4-Methyl-3-oxopiperazine: Formed from hydrolysis.
Applications De Recherche Scientifique
4-Methyl-3-oxopiperazine-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Methyl-3-oxopiperazine-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups in other molecules. This reactivity makes it useful in the synthesis of various compounds, including amides and esters. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-oxopiperazine: A similar compound with a different substitution pattern on the piperazine ring.
4-Methyl-1-piperazinecarbonyl chloride: Another derivative of piperazine with similar reactivity.
Uniqueness
4-Methyl-3-oxopiperazine-1-carbonyl chloride is unique due to its specific substitution pattern and reactivity. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and research applications .
Propriétés
Formule moléculaire |
C6H9ClN2O2 |
|---|---|
Poids moléculaire |
176.60 g/mol |
Nom IUPAC |
4-methyl-3-oxopiperazine-1-carbonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2/c1-8-2-3-9(6(7)11)4-5(8)10/h2-4H2,1H3 |
Clé InChI |
POYMRPHGMPACFZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(1-Fluorocyclopropyl)methoxy]acetic acid](/img/structure/B13502534.png)




![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13502570.png)
![2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one](/img/structure/B13502577.png)


